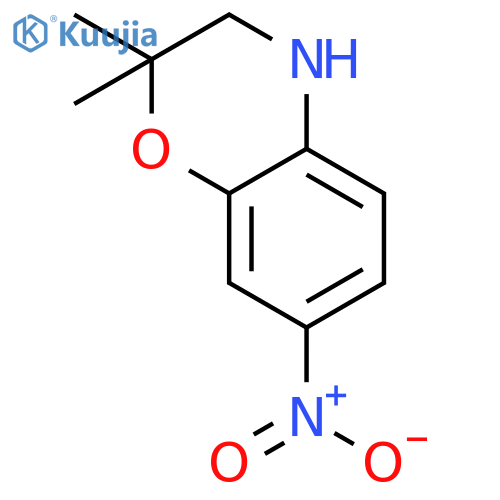

Cas no 144293-76-5 (2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-)

144293-76-5 structure

商品名:2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-

- 2,2-DiMethyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%

- 2,2-DIMETHYL-7-NITRO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE

- 144293-76-5

- SCHEMBL9143251

- BOGRULXNEDXAHK-UHFFFAOYSA-N

- 2,2-DIMETHYL-7-NITRO-3,4-DIHYDRO-1,4-BENZOXAZINE

- 3,4-dihydro-2,2-dimethyl-7-nitro-2H-1,4-benzoxazine

-

- MDL: MFCD23379857

- インチ: InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3

- InChIKey: BOGRULXNEDXAHK-UHFFFAOYSA-N

- ほほえんだ: CC1(C)CNC2=C(C=C(C=C2)[N+](=O)[O-])O1

計算された属性

- せいみつぶんしりょう: 208.08479225g/mol

- どういたいしつりょう: 208.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019102915-5g |

2,2-Dimethyl-7-nitro-3,4-dihydro-2h-1,4-benzoxazine |

144293-76-5 | 95% | 5g |

937.28 USD | 2021-06-17 | |

| Alichem | A019102915-1g |

2,2-Dimethyl-7-nitro-3,4-dihydro-2h-1,4-benzoxazine |

144293-76-5 | 95% | 1g |

309.00 USD | 2021-06-17 | |

| Chemenu | CM321316-1g |

2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine |

144293-76-5 | 95% | 1g |

$*** | 2023-03-30 |

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

144293-76-5 (2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量